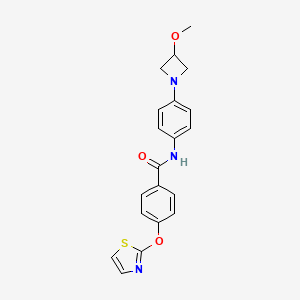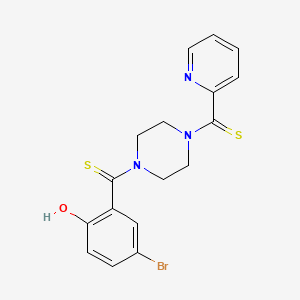
(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H16BrN3OS2 and its molecular weight is 422.36. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound (5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid. Its transition metal complexes are also prepared. These complexes exhibit interesting properties due to ligand coordination with transition metal ions through oxygen atoms. Techniques like 1H-NMR, 13C-NMR, IR, elemental analysis, powder XRD, and TGA are used for characterization .
Antimicrobial Activity
The synthesized compound and its transition metal complexes are evaluated for antimicrobial activity. Using the Resazurin 96-well plate method, researchers assess their effectiveness against bacteria and fungi. Notably, the transition metal complexes demonstrate moderate to excellent antimicrobial activity, making them potential candidates for drug development .
Biological Relevance
1,3-diones (such as this compound) play crucial roles in biological systems. They exhibit antioxidant and antibacterial properties. The keto-enol tautomerism allows them to form bonds with metal ions, making them useful in pharmaceuticals. Additionally, 1,3-diketones serve as substrates for antidiabetic agents, antiulcer drugs, and more .
Catalytic Applications
Metal complexes of 1,3-diketones act as catalysts for olefin oxidation and epoxidation. Their versatile applications extend to the synthesis of heterocyclic compounds (e.g., pyrazole, isoxazole, triazole) and luminescent properties (e.g., europium complexes). These properties make them valuable in various fields .
Host-Guest Chemistry
The compound’s structure suggests potential host-guest interactions. Investigating its ability to participate in host-guest chemistry could lead to applications in molecular recognition, drug delivery, or supramolecular materials .
Enzyme Inhibition
Exploring whether this compound or its derivatives exhibit enzyme inhibition (e.g., α-glucosidase or α-amylase) could have implications for drug design, especially in the context of metabolic disorders .
Heterocyclic Synthesis
Given its aromatic moieties, this compound could serve as a building block for synthesizing novel heterocyclic compounds. Researchers might explore its reactivity in various cyclization reactions .
Materials Science
Considering its metal-binding properties, this compound might find applications in materials science, such as coordination polymers, sensors, or luminescent materials.
Propriétés
IUPAC Name |
[4-(5-bromo-2-hydroxybenzenecarbothioyl)piperazin-1-yl]-pyridin-2-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS2/c18-12-4-5-15(22)13(11-12)16(23)20-7-9-21(10-8-20)17(24)14-3-1-2-6-19-14/h1-6,11,22H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECSUWWDMPAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC=CC=N2)C(=S)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)
![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)
![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)
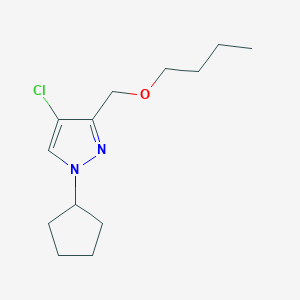
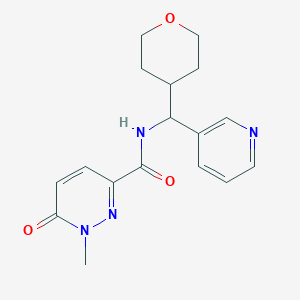

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)
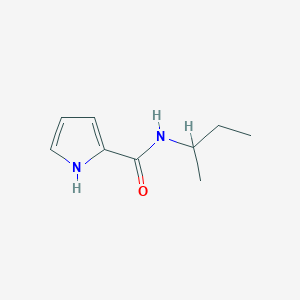
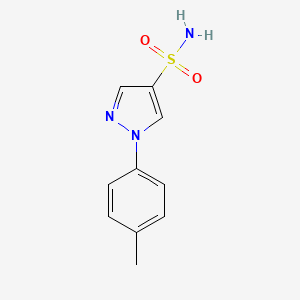
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)


